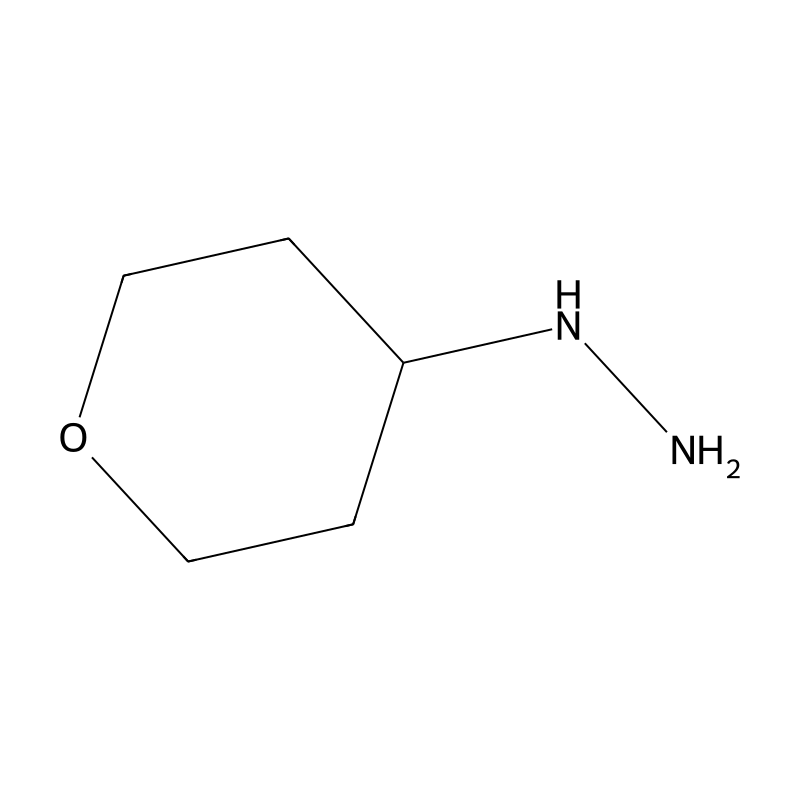

(Tetrahydro-2H-pyran-4-yl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Heterocyclic Scaffolds:

THPH can be used as a starting material for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing atoms other than carbon. These scaffolds are valuable building blocks in drug discovery and material science due to their unique properties. For instance, studies have shown the conversion of THPH derivatives into pyrazoles and pyridazines, which exhibit potential anti-inflammatory and antitumor activities [, ].

(Tetrahydro-2H-pyran-4-yl)hydrazine is an organic compound characterized by the molecular formula CHNO. It features a tetrahydropyran ring structure fused with a hydrazine group, which contributes to its unique chemical properties and reactivity. This compound is recognized for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry .

There is no current information available on the specific mechanism of action of (Tetrahydro-2H-pyran-4-yl)hydrazine in any biological system or its interaction with other compounds.

Due to the absence of specific data, it's important to consider the potential hazards associated with similar functional groups:

- Hydrazine group: Known to be toxic, a skin and respiratory irritant, and a potential carcinogen.

- Tetrahydropyran: While less data is available, caution should be exercised due to the presence of an ether group, which can be flammable and reactive.

- Oxidation: This compound can be oxidized to form various oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to yield simpler hydrazine derivatives, often employing reducing agents like lithium aluminum hydride.

- Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions .

Major Products Formed

The products formed from these reactions are contingent upon the specific reagents and reaction conditions. For instance, oxidation may yield oxides, while substitution reactions can lead to a variety of substituted hydrazine derivatives.

Research indicates that (Tetrahydro-2H-pyran-4-yl)hydrazine exhibits potential biological activities, particularly in the realms of antibacterial and antidiabetic properties. Its interaction with biological targets through its hydrazine group may lead to the formation of hydrazones and other derivatives that demonstrate significant biological effects .

Synthetic Routes

The synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine typically involves the reaction of tetrahydropyran with hydrazine under controlled conditions. A common method employs a Schlenk flask where tetrahydropyran is reacted with hydrazine hydrate in the presence of a catalyst such as palladium on carbon at elevated temperatures .

Industrial Production

For industrial applications, large-scale batch reactors are often utilized. The production process is optimized for yield and purity, incorporating purification steps like distillation or crystallization to isolate the desired compound effectively.

(Tetrahydro-2H-pyran-4-yl)hydrazine finds diverse applications across several domains:

- Organic Synthesis: It serves as a reagent in the formation of heterocyclic compounds.

- Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in synthesizing novel therapeutic agents.

- Industrial Processes: It is utilized in producing specialty chemicals and intermediates for various industrial applications .

Studies on (Tetrahydro-2H-pyran-4-yl)hydrazine have revealed its interactions with various molecular targets. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or industrial processes. Its ability to form hydrazones may play a critical role in these interactions .

Several compounds share structural similarities with (Tetrahydro-2H-pyran-4-yl)hydrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)hydrazine | CHNO | Tetrahydropyran ring fused with hydrazine |

| (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride | CHClNO | Dihydrochloride salt form |

| 4-Hydrazinotetrahydro-2H-pyran | CHNO | Lacks the additional hydrogen atoms found in the primary compound |

| Tetrahydropyran | CHO | No nitrogen; simply a cyclic ether |

The presence of both the tetrahydropyran structure and the hydrazine moiety distinguishes (Tetrahydro-2H-pyran-4-yl)hydrazine from other similar compounds, contributing to its unique reactivity and potential applications in various fields .

The compound is also referenced by database identifiers such as SCHEMBL7890 and Wikidata Q82249295. Its dihydrochloride salt (CAS 1187974-47-5) is frequently used in research due to improved stability and solubility.

Molecular Structure and Physicochemical Properties

Structural Features

The molecule consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a hydrazine group attached to the 4-carbon. The SMILES notation C1COCCC1NN illustrates this connectivity: the oxygen atom is part of the ring (positions 1 and 2), while the hydrazine (-NH-NH₂) is bonded to position 4. The conformational flexibility of the tetrahydropyran ring allows for dynamic interactions in chemical reactions.

Physicochemical Properties

The dihydrochloride salt exhibits enhanced aqueous solubility, making it preferable for reactions requiring polar solvents. The free base’s physicochemical properties remain largely uncharacterized in publicly available literature.

Historical Context and Research Significance

Synthetic Origins

(Tetrahydro-2H-pyran-4-yl)hydrazine was first synthesized through nucleophilic substitution, where hydrazine monohydrate displaces a methanesulfonate group from tetrahydropyranyl-4-methanesulfonate under mild conditions (70–80°C, ethanol). This method yields ~51% of the product, which is purified via toluene extraction and vacuum distillation.

Applications in Organic Synthesis

The compound serves as a versatile intermediate in synthesizing:

- Heterocyclic Derivatives: Used in constructing pyrazoles, triazoles, and other nitrogen-containing rings via cyclization reactions.

- Carbohydrazides: Reacts with carbonyl compounds to form hydrazones, which are precursors to pharmaceuticals and agrochemicals.

- Protected Hydrazines: Its dihydrochloride salt is employed in solid-phase synthesis to prevent side reactions.

Overview of Synthetic Routes

(Tetrahydro-2H-pyran-4-yl)hydrazine represents a heterocyclic hydrazine derivative characterized by a six-membered tetrahydropyran ring substituted at the 4-position with a hydrazine functional group . The compound possesses the molecular formula C₅H₁₂N₂O with a molecular weight of 116.16 g/mol [1] . Multiple synthetic pathways have been developed for its preparation, with the most widely documented approach involving nucleophilic displacement reactions utilizing tetrahydropyranyl methanesulfonate precursors [1] .

The primary synthetic strategy relies on the substitution of good leaving groups, particularly methanesulfonate moieties, with hydrazine nucleophiles under controlled conditions [1]. Alternative methodologies include direct reactions of tetrahydropyran derivatives with hydrazine hydrate, catalytic processes employing palladium-based catalysts, and advanced organometallic pathways [8]. These synthetic routes demonstrate varying degrees of efficiency, selectivity, and scalability depending on the specific reaction conditions and substrate characteristics [1] .

Industrial applications have favored batch reactor operations due to their operational simplicity and established purification protocols [1]. The synthetic landscape for this compound continues to evolve with the development of continuous flow methodologies and novel catalytic systems that offer improved atom economy and reduced environmental impact [30] [32].

Laboratory-Scale Synthesis

Reaction of Tetrahydropyran Derivatives with Hydrazine

The most extensively studied laboratory-scale synthesis involves the nucleophilic displacement of tetrahydropyranyl-4-methanesulfonate with hydrazine monohydrate [1]. This reaction proceeds via an SN2 mechanism under mild conditions, typically conducted in ethanol as the primary solvent [1] . The standard protocol employs a 500 mL glass reactor equipped with reflux condenser, thermometer, and nitrogen inlet [1].

The optimized reaction conditions involve charging tetrahydropyranyl-4-methanesulfonate (134.7 g, 710 mmol), hydrazine monohydrate (256 mL, 5.27 mol), and ethanol (256 mL) into the reactor [1]. The mixture undergoes heating to 70–80°C for 3 hours under nitrogen atmosphere with continuous stirring [1]. Post-reaction processing includes cooling to room temperature, treatment with 8 M sodium hydroxide solution (98 mL, 784 mmol), and concentration under reduced pressure [1].

An alternative dropwise addition protocol has been developed to improve reaction control and minimize side product formation [1]. This method involves gradual addition of tetrahydropyranyl-4-methanesulfonate (30.0 g, 0.124 mol) dissolved in ethanol (33 mL) to a preheated mixture of hydrazine monohydrate (97 mL, 1.99 mol) and ethanol (33 mL) at 75°C [1]. The reaction continues for 8 hours at maintained temperature, yielding the desired product without intermediate purification steps [1].

Research findings indicate that excess hydrazine (7–16 equivalents) ensures complete displacement of the mesylate group, while extended reaction times in the dropwise method improve conversion but reduce operational efficiency . Solvent selection studies demonstrate that ethanol provides optimal solubility for both hydrazine and tetrahydropyranyl substrates, whereas methanol and isopropanol yield inferior results with conversions below 40% .

| Parameter | Batch Method | Dropwise Method |

|---|---|---|

| Starting Material (mol) | 0.71 | 0.124 |

| Hydrazine (equiv) | 7.4 | 16.0 |

| Reaction Time (h) | 3 | 8 |

| Temperature (°C) | 70–80 | 75 |

| Isolated Yield (%) | 51 | Not reported |

| Purity by Gas Chromatography | 93% | Main product |

Catalytic Conditions and Reagents (e.g., Palladium on Carbon, Hydrazine Hydrate)

Palladium-catalyzed methodologies have emerged as significant alternatives for the synthesis of hydrazine derivatives, offering enhanced selectivity and milder reaction conditions [8]. The palladium-catalyzed cross-coupling of hydrazine with aryl halides demonstrates the potential for metal-catalyzed approaches in hydrazine chemistry [8]. These reactions typically employ palladium loadings as low as 100 parts per million with potassium hydroxide as the base system [8].

Mechanistic studies reveal two distinct catalyst resting states: arylpalladium(II) hydroxide and arylpalladium(II) chloride complexes [8]. These species participate in interconnected catalytic cycles, reacting with hydrazine and base or hydrazine alone to generate the desired products [8]. The selectivity of the hydroxide complex with hydrazine to form monoaryl over diaryl hydrazine products is lower than that of the chloride complex, indicating that aryl hydrazine formation primarily occurs through the chloride-mediated pathway [8].

Kinetic investigations demonstrate that the coupling process involves rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido intermediate [8]. The hydrazido complex undergoes rapid reductive elimination below room temperature to yield the final hydrazine product [8].

Alternative catalytic systems include the use of rare-earth-metal complexes for nitrogen-nitrogen bond formation through oxidation of metal-nitrogen bonds [18]. These methodologies provide symmetrical or unsymmetrical azo compounds and hydrazine derivatives in good to high yields within short reaction times under mild conditions [18].

Temperature control represents a critical parameter in catalytic synthesis, with optimal ranges between 70–80°C balancing reaction rate and selectivity . Below 60°C, reactions experience significant retardation with conversions below 20%, while temperatures above 90°C promote decomposition product formation .

Industrial-Scale Production Techniques

Batch Reactor Operations and Process Optimization

Industrial-scale production of (tetrahydro-2H-pyran-4-yl)hydrazine relies predominantly on batch reactor systems due to their operational flexibility and established process control protocols [1]. Large-scale synthesis employs 20-liter glass reactors equipped with comprehensive instrumentation including stirring devices, thermometers, dropping funnels, and reflux condensers [26].

The industrial protocol begins with charging 5873 g (115 mol) of 98% aqueous hydrazine solution and 2072 mL of ethanol into the reactor, followed by heating to 75°C with continuous stirring [26]. A solution containing 2136 g (11.5 mol) of tetrahydropyranyl-4-methanesulfonate with 70% purity dissolved in 2072 mL of ethanol undergoes gradual dropwise addition to maintain temperature control [26]. The reaction proceeds at the same temperature for 4 hours with vigorous stirring [26].

Process optimization studies indicate that batch sizes exceeding 100 kg encounter mixing inefficiencies, necessitating the implementation of continuous flow systems for larger production scales . The economic analysis reveals material costs of approximately 680 USD per kilogram of product, with tetrahydropyranyl mesylate representing the most significant cost component at 320 USD per kilogram .

Waste management protocols address the separation of methanesulfonate salts via filtration and their disposal as hazardous waste . Ethanol recovery through distillation achieves recovery rates exceeding 90%, contributing to overall process economics . Operational challenges include byproduct formation through overalkylation, generating bis-hydrazine derivatives up to 15% under suboptimal conditions .

| Component | Cost per kg (USD) |

|---|---|

| Tetrahydropyranyl mesylate | 320 |

| Hydrazine monohydrate | 45 |

| Ethanol | 2.5 |

| Total (per kg product) | 680 |

Purification Strategies: Distillation, Crystallization

Purification of (tetrahydro-2H-pyran-4-yl)hydrazine involves multi-stage separation processes combining solvent extraction, precipitation, and crystallization techniques [1]. The initial workup includes alkaline treatment to neutralize excess hydrazine and precipitate sodium methanesulfonate . Solvent exchange with toluene (500 mL) removes residual water and polar impurities, followed by filtration to eliminate inorganic salts [1].

The concentrate undergoes secondary concentration under reduced pressure, yielding 45.0 g of crude product as a yellowish liquid with 93% purity determined by gas chromatography [1]. Optional short-path distillation at 80–90°C under 0.5 mmHg increases purity to exceed 98% . The distillation process requires careful temperature control to prevent thermal decomposition and maintain product integrity [10].

Crystallization protocols have been developed for the hydrochloride salt form to improve storage stability and handling characteristics [12]. The crystallization stage operates under conditions of mixing and crystal removal from crystallizer walls, transferring the crystallization process to the apparatus volume with crystallization degrees not exceeding 80% [12]. Crystallization rates are maintained below 30 kg/hour per square meter of cooled surface area [12].

Advanced purification techniques include counterflow fractional crystallization with hydrazine crystal to high-purity hydrazine flow ratios of at least 3:1 [12]. Intensive mixing during dehydration stages employs resonant-pulsation methods with jet velocities of 3–7 m/s and pulse exposure times of 0.2–0.7 seconds [12].

Storage stability considerations require stabilization with 1% ascorbic acid to prevent product darkening during prolonged storage . The compound exhibits hygroscopic properties and requires storage in anhydrous environments with temperature control below 25°C .

Alternative Synthetic Approaches and Novel Methods

Use of Tetrahydropyranyl Methanesulfonate Precursors

Tetrahydropyranyl methanesulfonate derivatives serve as versatile precursors for the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine through nucleophilic substitution mechanisms [1] . The methanesulfonate group functions as an excellent leaving group, facilitating clean substitution reactions under mild conditions [1]. This approach benefits from the commercial availability of methanesulfonate precursors and the predictable reaction outcomes .

The synthesis of tetrahydropyranyl methanesulfonate precursors involves treatment of tetrahydropyran-4-ol derivatives with methanesulfonyl chloride in the presence of base [1]. The resulting methanesulfonate esters undergo facile displacement with hydrazine nucleophiles under the previously described reaction conditions [1] .

Mechanistic investigations reveal that the nucleophilic substitution proceeds through a concerted SN2 mechanism with inversion of configuration at the substitution center [1]. The reaction rate depends on the concentration of both the methanesulfonate substrate and the hydrazine nucleophile, consistent with second-order kinetics .

Optimization studies demonstrate that the molar ratio of hydrazine to methanesulfonate substrate significantly influences reaction yield and selectivity [1]. Excess hydrazine (5–10 equivalents) ensures complete conversion while minimizing competing elimination reactions . The reaction solvent affects both solubility and reaction rate, with polar protic solvents like ethanol providing optimal results .

Advanced Organometallic and Catalytic Pathways

Advanced organometallic methodologies offer novel approaches to hydrazine derivative synthesis through metal-mediated nitrogen-nitrogen bond formation [18] [20]. Rare-earth-metal complexes, particularly those containing bis(trimethylsilyl)amide ligands, demonstrate exceptional reactivity toward primary and secondary amines [18]. These systems generate hydrazine derivatives through oxidative coupling of metal-bound nitrogen species [18].

The mechanism involves initial formation of rare-earth-metal amide complexes through ligand exchange reactions [18]. Subsequent oxidation of the metal-nitrogen bonds promotes nitrogen-nitrogen coupling to yield hydrazine products [18]. This approach provides access to both symmetrical and unsymmetrical hydrazine derivatives with excellent yields and short reaction times [18].

Metal-catalyzed tetrazine synthesis represents another frontier in nitrogen heterocycle chemistry, employing Lewis acid transition metal catalysts such as divalent nickel and zinc salts [20]. These catalysts promote the formation of nitrogen-rich heterocycles directly from unactivated nitriles and hydrazine [20]. The methodology demonstrates broad substrate scope and functional group tolerance [20].

Continuous flow synthesis methodologies have emerged as promising alternatives for hydrazine derivative preparation [30] [32]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times [30]. High-temperature continuous flow processes enable reactions that are challenging to conduct in batch mode due to thermal stability limitations [30].

The application of continuous flow technology to hydrazine synthesis involves deoxygenation of alcohols with di-tert-butylazodicarboxylate [32]. This operationally simple protocol demonstrates excellent functional group tolerance and enables large-scale synthesis with late-stage functionalization capabilities [32]. The method provides access to diverse hydrazine derivatives through a unified synthetic approach [32].

(Tetrahydro-2H-pyran-4-yl)hydrazine represents a unique bifunctional molecule containing two distinct structural components: the hydrazine moiety (-NH-NH₂) and the tetrahydropyran ring system [2]. This molecular architecture imparts distinctive chemical properties that influence both reactivity patterns and physicochemical characteristics.

The hydrazine functional group serves as the primary reactive center, exhibiting strong nucleophilic character due to the presence of two nitrogen atoms with available lone pairs [3] [4]. The nitrogen-nitrogen bond in hydrazines typically displays a bond length of approximately 1.45 Å, which is longer than typical carbon-nitrogen single bonds due to lone pair repulsion [5]. This structural feature contributes to the inherent instability and high reactivity of the hydrazine moiety under oxidative conditions [6] [7].

The tetrahydropyran ring provides conformational rigidity to the molecule through its stable six-membered chair conformation [2] [8]. This cyclic ether framework exhibits minimal ring strain and adopts the thermodynamically favored chair conformation in solution, with the hydrazine substituent preferentially occupying an equatorial position to minimize steric interactions [9]. The ether oxygen within the tetrahydropyran ring contributes electron density through inductive effects and can participate in hydrogen bonding interactions [10].

The primary amino group (-NH₂) attached to the hydrazine nitrogen represents the most nucleophilic site within the molecule [4]. This primary amine exhibits characteristic basicity with an estimated pKb value similar to hydrazine (approximately 6), making it a weak base comparable to ammonia [5]. The secondary amino group (-NH-) linking the primary amine to the tetrahydropyran ring displays reduced nucleophilicity relative to the terminal amino group but remains capable of participating in substitution reactions .

Chemical properties analysis reveals that the compound exists as a yellowish liquid under standard conditions, with molecular formula C₅H₁₂N₂O and molecular weight 116.16 g/mol [12]. The presence of multiple hydrogen bond donors and acceptors renders the compound readily soluble in polar protic solvents such as water and ethanol [13].

Reaction Mechanisms

Oxidation Reactions and Oxide Formation

Oxidation of (tetrahydro-2H-pyran-4-yl)hydrazine proceeds through multiple mechanistic pathways depending on the oxidizing agent employed [14] [6]. The hydrazine moiety represents the primary oxidation site due to its electron-rich nature and susceptibility to electron transfer processes [15] [16].

Permanganate Oxidation Mechanism: Potassium permanganate oxidation of hydrazines occurs through a complex multi-electron transfer process [14] [17]. The reaction proceeds via initial electron abstraction from the hydrazine nitrogen, generating a nitrogen-centered radical cation intermediate [18]. Subsequent electron transfers and proton abstractions ultimately lead to nitrogen gas evolution and water formation according to the stoichiometry: N₂H₄ + MnO₄⁻ → N₂ + Mn²⁺ (with appropriate balancing) [14] [19].

The mechanism involves sequential one-electron oxidations, with the formation of intermediate species such as diazene (N₂H₂) and potentially tetrazane (N₄H₆) under specific conditions [20]. Kinetic studies demonstrate first-order dependence on both hydrazine and permanganate concentrations, with reaction rates enhanced by copper(II) catalysis [14] [21].

Hydrogen Peroxide Oxidation Mechanism: Hydrogen peroxide oxidation of hydrazines represents a cleaner oxidative process, producing only nitrogen gas and water as products [22] [23]. The mechanism proceeds through initial formation of a hydrazine-peroxide adduct, followed by intramolecular electron transfer and subsequent decomposition [23]. The reaction rate exhibits strong temperature dependence, with activation energies typically ranging from 40-60 kJ/mol [23].

Catalytic oxidation using transition metal complexes enhances reaction rates significantly. Copper(II) ions facilitate the oxidation through formation of copper-hydrazine complexes that undergo facile electron transfer to hydrogen peroxide [23]. The overall reaction follows the stoichiometry: N₂H₄ + H₂O₂ → N₂ + 2H₂O [16] [24].

Reduction Pathways and Hydrazine Derivative Formation

Reduction of (tetrahydro-2H-pyran-4-yl)hydrazine can occur at multiple sites within the molecule, depending on the reducing agent and reaction conditions employed [25] [26]. The hydrazine nitrogen-nitrogen bond represents a potential reduction site, while the tetrahydropyran ring generally remains intact under mild reducing conditions [27].

Lithium Aluminum Hydride Reduction: Lithium aluminum hydride (LiAlH₄) represents one of the most powerful reducing agents capable of affecting hydrazine reduction [25] [28]. The mechanism involves coordination of the aluminum center to the hydrazine nitrogen atoms, followed by hydride transfer to reduce the nitrogen-nitrogen bond [27]. This process can lead to formation of primary and secondary amines through complete or partial reduction of the hydrazine linkage [29] [30].

The reaction typically requires anhydrous conditions and proceeds through formation of aluminum-nitrogen complexes as intermediates [27]. Under controlled conditions, selective reduction can be achieved to preserve specific structural features while modifying others [25].

Catalytic Hydrogenation Pathways: Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon or Raney nickel provides a milder approach to hydrazine reduction [31]. The mechanism involves surface adsorption of the hydrazine substrate followed by stepwise addition of hydrogen atoms [31]. This process generally exhibits high selectivity for reduction of the nitrogen-nitrogen bond while preserving the tetrahydropyran ring integrity [31].

Enzymatic Reduction Mechanisms: Recent developments in biocatalytic reduction have demonstrated the utility of engineered imine reductases for selective hydrazine reduction [31]. These enzymes operate through nicotinamide adenine dinucleotide phosphate (NADPH)-dependent mechanisms, providing excellent enantioselectivity for chiral hydrazine products [31].

Nucleophilic Substitution Reactions

(Tetrahydro-2H-pyran-4-yl)hydrazine participates in nucleophilic substitution reactions primarily through the terminal amino group of the hydrazine moiety [32] [33]. The nucleophilicity of hydrazines exceeds that of simple amines due to the α-effect, where the adjacent nitrogen atom with lone pairs enhances the nucleophilic character [4].

SN2 Mechanism with Alkyl Halides: Nucleophilic substitution with primary and secondary alkyl halides proceeds through the classical SN2 mechanism [34]. The hydrazine nitrogen attacks the electrophilic carbon center while simultaneously displacing the halide leaving group [32]. The reaction rate depends on the nature of the alkyl halide, with primary halides reacting faster than secondary counterparts due to reduced steric hindrance [34].

Acyl Substitution Mechanisms: Reaction with acyl halides and activated esters occurs through nucleophilic acyl substitution [35] [36]. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate [36]. Subsequent collapse of this intermediate with leaving group departure generates hydrazide products [37].

Aromatic Nucleophilic Substitution: Under appropriate conditions, (tetrahydro-2H-pyran-4-yl)hydrazine can participate in aromatic nucleophilic substitution reactions with electron-deficient aryl halides [38]. The mechanism typically proceeds through addition-elimination pathways, particularly with substrates containing strong electron-withdrawing groups [32].

Common Reagents and Reaction Conditions

Oxidizing Agents (Potassium Permanganate, Hydrogen Peroxide)

Potassium Permanganate (KMnO₄) serves as one of the most effective oxidizing agents for hydrazine transformations [14] [18]. Optimal reaction conditions typically involve acidic aqueous media with temperatures ranging from room temperature to 80°C [14]. The presence of fluoride ions enhances oxidation efficiency, while copper(II) catalysts facilitate complete conversion [14]. Reaction stoichiometry follows a four-electron transfer process, with permanganate being reduced to manganese(II) in acidic solution or manganese dioxide in neutral/basic conditions [17] [19].

Hydrogen Peroxide (H₂O₂) provides a cleaner oxidative pathway with minimal side product formation [22] [23]. Reaction conditions typically employ acidic media (pH 2-4) with temperatures between 25-80°C [23]. Copper(II) catalysis significantly enhances reaction rates, with optimal copper concentrations ranging from 1-10 mM [23]. The reaction exhibits strong pH dependence, with acidic conditions favoring rapid oxidation while basic conditions may lead to side reactions [23].

Additional oxidizing agents include sodium hypochlorite, which operates effectively in aqueous solution but may generate N-nitrosamine byproducts [6]. Lead dioxide provides efficient oxidation in organic solvents, while cerium(IV) compounds offer controlled oxidation in aqueous acidic media [6] [18].

Reducing Agents (Lithium Aluminum Hydride)

Lithium Aluminum Hydride (LiAlH₄) represents the most powerful reducing agent for hydrazine modifications [25] [28]. Reaction conditions require strictly anhydrous environments using dry ether or tetrahydrofuran as solvents [27]. Temperature control is critical, with reactions typically conducted at 0°C to reflux temperature depending on substrate reactivity [27]. The reagent exhibits non-selective reducing capability, affecting multiple functional groups simultaneously [25].

Sodium Borohydride (NaBH₄) provides milder reducing conditions suitable for selective transformations [26]. This reagent operates effectively in protic solvents at room temperature and exhibits preference for carbonyl reduction over hydrazine modification [25]. The selectivity makes it useful for reducing carbonyl groups in the presence of hydrazine functionality [26].

Catalytic Hydrogenation employs heterogeneous catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere [31]. Reaction conditions typically involve room temperature and atmospheric to moderate hydrogen pressure [31]. This method provides excellent selectivity for nitrogen-nitrogen bond reduction while preserving other structural features [31].

Acid/Base Catalysis in Substitution Reactions

Brønsted Acid Catalysis employs proton donors such as hydrochloric acid or sulfuric acid to activate leaving groups and enhance electrophilic character [10] [39]. Optimal pH ranges below 3 facilitate protonation of heteroatoms, improving leaving group ability [39]. These conditions prove particularly effective for hydrolysis reactions and electrophilic substitutions [39].

Lewis Acid Catalysis utilizes electron pair acceptors such as boron trifluoride or aluminum chloride to coordinate with heteroatoms [10]. These catalysts operate effectively under acidic to neutral conditions (pH < 7) and facilitate rearrangement reactions and cyclizations [40]. The coordination enhances electrophilic character of carbonyl carbons and similar electrophilic centers [39].

Brønsted Base Catalysis employs hydroxide ions or other proton acceptors to deprotonate nucleophiles and enhance their reactivity [10] [38]. Strongly basic conditions (pH > 10) favor nucleophilic substitution and elimination reactions [39]. Potassium hydroxide and sodium hydroxide represent common choices for these transformations [38].

Buffer Systems provide pH control for reactions requiring specific protonation states [10]. Phosphate buffers operating near physiological pH (6-8) prove particularly valuable for biological applications and enzymatic transformations [10]. These systems maintain optimal reaction conditions while preventing extreme pH excursions that could damage sensitive substrates [41].

Reaction Product Profiling and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most comprehensive structural characterization for (tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives [13]. ¹H NMR spectroscopy reveals characteristic signals for the hydrazine protons at δ 4.80 ppm (broad singlet for NH₂ group), while tetrahydropyran ring protons appear in the range δ 1.28-3.98 ppm [42] [13]. The ¹³C NMR spectrum displays tetrahydropyran carbon signals between δ 25-70 ppm, with the carbon bearing the hydrazine substituent typically appearing around δ 50-55 ppm [13].

Infrared (IR) Spectroscopy exhibits characteristic absorption bands for nitrogen-hydrogen stretching vibrations between 3200-3400 cm⁻¹, indicative of primary and secondary amine functionality [43] [44]. Carbon-oxygen stretching vibrations from the tetrahydropyran ring appear in the range 1000-1300 cm⁻¹ [44]. The absence of carbonyl stretching around 1700 cm⁻¹ confirms the saturated nature of the tetrahydropyran ring [9].

Mass Spectrometry provides molecular weight confirmation and fragmentation pattern analysis [13]. Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 117, corresponding to the molecular formula C₅H₁₃N₂O⁺ [12] [13]. Common fragmentation patterns include loss of the hydrazine group (mass loss of 32) and tetrahydropyran ring opening processes [12].

Gas Chromatography-Mass Spectrometry (GC-MS) enables separation and identification of product mixtures [42]. Typical retention times for (tetrahydro-2H-pyran-4-yl)hydrazine range from 8-12 minutes under standard GC conditions, depending on column type and temperature program [42]. The method provides excellent sensitivity for trace impurity analysis and reaction monitoring .

UV-Visible Spectroscopy reveals electronic transitions characteristic of the hydrazine chromophore [45]. The n→π* transition typically appears around 250-300 nm, while π→π* transitions may occur at higher energies [45]. Fluorescence spectroscopy can detect hydrazone derivatives formed through condensation reactions, with emission wavelengths often appearing around 430 nm [45].

Elemental Analysis confirms molecular composition with theoretical values of C: 51.7%, H: 10.4%, N: 24.1%, and O: 13.8% for the pure compound [13]. High-resolution mass spectrometry provides exact mass measurements enabling molecular formula determination with high confidence [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant